3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one
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Overview
Description
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one can be achieved through several synthetic routes. One common method involves the reaction of tryptamine with an appropriate reagent to form the desired indole derivative. For example, the reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide as a dehydrating reagent can yield the compound . Another method involves the use of a high-pressure reaction vessel where indole is reacted with hydroxyethyl acetate under specific conditions .
Chemical Reactions Analysis
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Cycloaddition: The compound can participate in cycloaddition reactions to form complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or modulate the function of specific proteins involved in disease pathways .
Comparison with Similar Compounds
3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3′-Diindolylmethane: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of 3-[2-(1H-Indol-3-yl)-ethyl]-1,3-dihydroindol-2-one lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-15(14-6-2-4-8-17(14)20-18)10-9-12-11-19-16-7-3-1-5-13(12)16/h1-8,11,15,19H,9-10H2,(H,20,21) |
InChI Key |
QWDVARVQGHJGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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